

Application Note: Validated UPLC Method for the Analysis of Cloxacillin Benzathine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cloxacillin benzathine

Cat. No.: B047901

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a precise, accurate, and robust Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of **Cloxacillin benzathine** in bulk drug substance. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.^{[1][2][3][4][5]} The described methodology provides a rapid and efficient means for the quality control and stability testing of **Cloxacillin benzathine**.

Introduction

Cloxacillin benzathine is a semi-synthetic antibiotic belonging to the penicillin class. It is effective against staphylococci that produce β -lactamase. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing **Cloxacillin benzathine**. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including shorter run times, improved resolution, and reduced solvent consumption.^{[6][7]} This application note presents a validated UPLC method for the determination of **Cloxacillin benzathine**. The validation process, as outlined by ICH guidelines, ensures that the analytical procedure is fit for its intended purpose.^{[8][9][10][11][12]}

UPLC Method and Chromatographic Conditions

A stability-indicating RP-UPLC method was developed for the determination of Cloxacillin.[6][7][13]

Table 1: UPLC Chromatographic Conditions

| Parameter | Condition |
|----------------------|---|
| Instrument | Waters ACQUITY UPLC System with PDA Detector |
| Column | ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 100 mm |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 6.8 |
| Mobile Phase B | Methanol : Acetonitrile (75:25, v/v) |
| Gradient | A linear gradient can be optimized for separation |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 10 μ L |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Retention Time | Approximately 6.9 minutes |

Analytical Method Validation

The developed UPLC method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][4][5]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Protocol:

- Inject a blank sample (diluent) to ensure no interfering peaks at the retention time of Cloxacillin.
- Inject a standard solution of **Cloxacillin benzathine**.
- Inject a sample of **Cloxacillin benzathine** that has been subjected to forced degradation (acidic, alkaline, oxidative, thermal, and photolytic stress) to demonstrate that the method can resolve the active ingredient from its degradation products.[\[6\]](#)[\[7\]](#)

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Protocol:

- Prepare a stock solution of **Cloxacillin benzathine** reference standard.
- From the stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the target concentration.
- Inject each concentration in triplicate.
- Plot a calibration curve of the mean peak area against the concentration and determine the correlation coefficient (r^2), y-intercept, and slope of the regression line.

Table 2: Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|----------------------|
| 50 | 125430 |
| 75 | 188145 |
| 100 | 250860 |
| 125 | 313575 |
| 150 | 376290 |
| Correlation Coefficient (r ²) | 0.9998 |

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Protocol:

- Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of **Cloxacillin benzathine** reference standard into a placebo mixture.
- Prepare each concentration level in triplicate.
- Analyze the samples and calculate the percentage recovery.

Table 3: Accuracy (Recovery) Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=3) | % Recovery | % RSD |
|------------------------------|-------------------------------------|------------|-------|
| 80 | 79.8 | 99.75 | 0.85 |
| 100 | 100.2 | 100.20 | 0.65 |
| 120 | 119.5 | 99.58 | 0.78 |

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

- Repeatability (Intra-day Precision):
 - Prepare six replicate samples at 100% of the target concentration.
 - Analyze the samples on the same day, with the same analyst and instrument.
 - Calculate the relative standard deviation (%RSD).
- Intermediate Precision (Inter-day Precision):
 - Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
 - Calculate the %RSD for the combined results from both days.

Table 4: Precision Data

| Precision Level | % Assay (n=6) | Mean Assay (%) | % RSD |
|-----------------------------------|--|----------------|-------|
| Repeatability (Day 1) | 99.8, 100.1, 99.5, 100.3, 99.9, 100.2 | 99.97 | 0.32 |
| Intermediate Precision (Day 2) | 99.6, 100.0, 99.4, 100.1, 99.7, 100.3 | 99.85 | 0.36 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

- $LOD = 3.3 * (\text{Standard Deviation of the y-intercept} / \text{Slope})$
- $LOQ = 10 * (\text{Standard Deviation of the y-intercept} / \text{Slope})$

Table 5: LOD and LOQ

| Parameter | Value (µg/mL) |
|-----------------------------|---------------|
| Limit of Detection (LOD) | 0.05 |
| Limit of Quantitation (LOQ) | 0.15 |

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

- Introduce small variations to the method parameters, such as:
 - Flow rate (± 0.05 mL/min)
 - Column temperature ($\pm 2^{\circ}\text{C}$)
 - pH of the mobile phase buffer (± 0.2 units)
- Analyze a standard solution under each of the modified conditions.
- Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates).

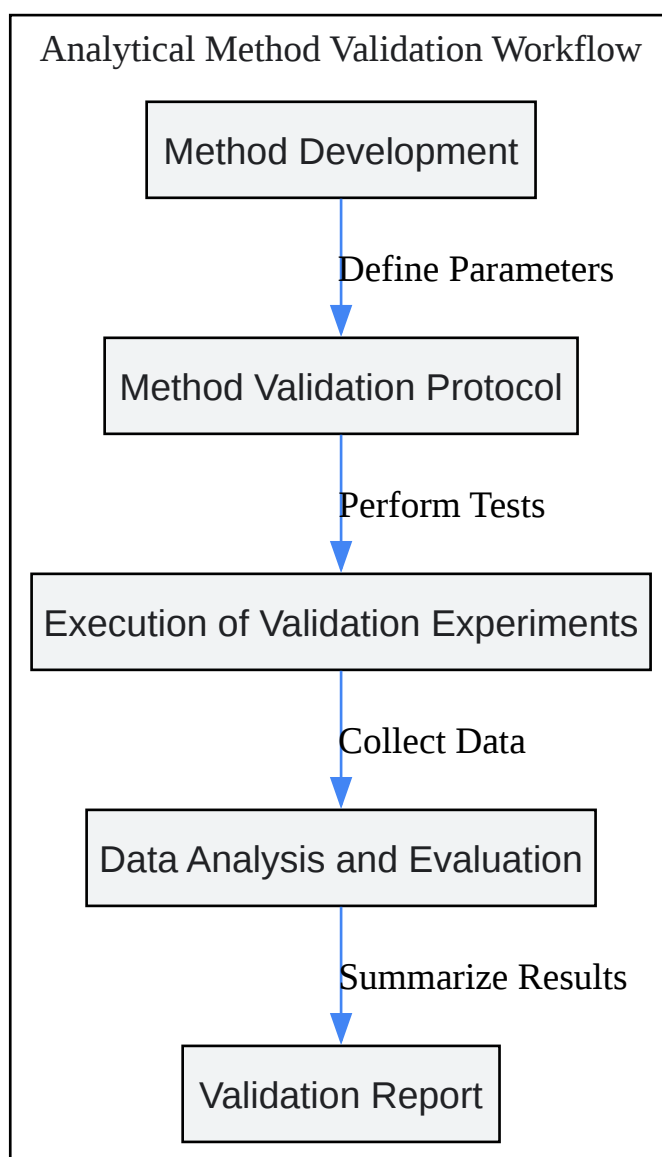
System Suitability

System suitability testing is an integral part of the analytical procedure to ensure the performance of the chromatographic system.

Table 6: System Suitability Parameters

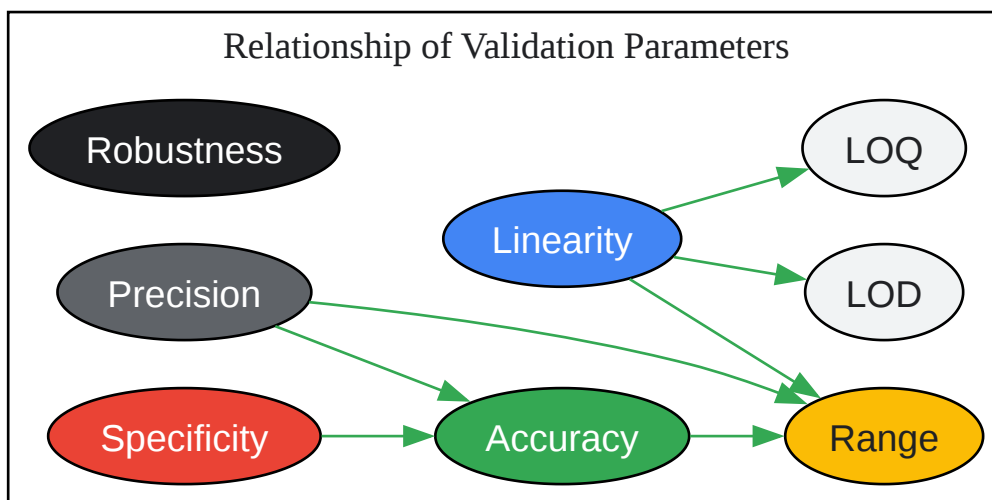
| Parameter | Acceptance Criteria |
|---------------------------|---------------------|
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas (n=6) | $\leq 2.0\%$ |

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for Analytical Method Validation.



[Click to download full resolution via product page](#)

Caption: Interdependence of Analytical Validation Parameters.

Conclusion

The developed UPLC method for the quantification of **Cloxacillin benzathine** is specific, linear, accurate, precise, and robust. The validation results demonstrate that the method is suitable for its intended purpose in a quality control environment for routine analysis of **Cloxacillin benzathine** in bulk drug substance. The short run time and high efficiency of the UPLC method contribute to a more streamlined and cost-effective analytical workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]

- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Cloxacillin Sodium in Its Bulk Form and Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. propharmagroup.com [propharmagroup.com]
- 10. fda.gov [fda.gov]
- 11. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. [PDF] Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Cloxacillin Sodium in Its Bulk Form and Formulation. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Application Note: Validated UPLC Method for the Analysis of Cloxacillin Benzathine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047901#analytical-method-validation-for-cloxacillin-benzathine-using-uplc>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com